2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide
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Overview
Description
2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Benzodioxole: This involves the cyclization of a catechol derivative with a difluoro compound under acidic conditions.
Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium azide, thiourea.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiol-substituted compounds.
Scientific Research Applications
2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and difluoro groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-nitrobenzamide
- 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and biological activity. The presence of the difluoro benzodioxole moiety also imparts distinct physicochemical properties that can affect its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C14H7ClF2N2O5 |
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Molecular Weight |
356.66 g/mol |
IUPAC Name |
2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C14H7ClF2N2O5/c15-10-3-2-8(19(21)22)6-9(10)13(20)18-7-1-4-11-12(5-7)24-14(16,17)23-11/h1-6H,(H,18,20) |
InChI Key |
ZZDYSIRHSFAQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC(O2)(F)F |
Origin of Product |
United States |
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